1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid generation of diverse, high-quality chemical libraries. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3) has emerged as a highly versatile scaffold in medicinal chemistry[1]. By combining an electron-deficient heteroaromatic ring (pyridazine) with a saturated, sp³-rich cyclic amine (piperidine), this compound offers an ideal balance of physicochemical properties and functional handles. This technical whitepaper provides an in-depth analysis of its structural properties, details the chemical causality behind its synthesis, and outlines self-validating experimental protocols for its integration into drug development workflows.
Physicochemical Profiling & Structural Dissection
The utility of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine stems from its composite structural motifs. The molecule can be dissected into two primary domains: the 6-methylpyridazine core and the piperidin-3-amine system .
Quantitative Structural Data
To facilitate computational modeling and structural-activity relationship (SAR) tracking, the core quantitative properties of the scaffold are summarized below[2],[3]:
| Property | Value / Description |
| Chemical Name | 1-(6-Methylpyridazin-3-yl)piperidin-3-amine |
| CAS Registry Number | 1251074-23-3 |
| Molecular Formula | C₁₀H₁₆N₄ |
| Molecular Weight | 192.26 g/mol |
| SMILES String | NC1CN(C2=NN=C(C)C=C2)CCC1 |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 4 (Pyridazine nitrogens, piperidine nitrogen, primary amine) |
| Stereochemistry | 1 Chiral Center (C3 of Piperidine); typically utilized as a racemate unless specified |
Structural Causality in Drug Design
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The 6-Methylpyridazine Moiety: Diazines are privileged structures in medicinal chemistry. The adjacent nitrogen atoms exert a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[4]. This electron deficiency makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard phenyl rings. Furthermore, the nitrogens act as excellent hydrogen-bond acceptors, frequently utilized to anchor molecules into the hinge region of kinases[5].
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The Piperidin-3-amine Core: The incorporation of the sp³-hybridized piperidine ring increases the three-dimensional character (Fraction sp³) of the resulting drug candidates, a metric strongly correlated with clinical success. The primary amine at the C3 position serves as a highly reactive nucleophilic vector for late-stage functionalization.
Synthetic Methodologies & Reaction Causality
The synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine relies on a highly efficient Nucleophilic Aromatic Substitution (SₙAr) followed by an acidic deprotection step.
Synthetic workflow for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine via SNAr and deprotection.
The Regioselective Challenge & Causality
A naive approach might attempt to react 3-chloro-6-methylpyridazine directly with unprotected piperidin-3-amine. However, the primary exocyclic amine is less sterically hindered and generally more nucleophilic than the secondary cyclic amine. To force the substitution to occur exclusively at the piperidine nitrogen (N1), the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group.
The SₙAr reaction is driven by the electron-deficient nature of the pyridazine ring. The strong dipole of the C-Cl bond, combined with the electron-withdrawing diazine nitrogens, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, significantly lowering the activation energy of the rate-determining step[6].
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).
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Reagent Preparation: In an oven-dried, microwave-safe reaction vial, charge 3-chloro-6-methylpyridazine (1.0 equivalent, 10 mmol) and tert-butyl piperidin-3-ylcarbamate (1.1 equivalents, 11 mmol).
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Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the piperidine nitrogen which would otherwise quench its nucleophilicity.
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Thermal Activation: Seal the vial and heat to 110°C for 12 hours (or subject to microwave irradiation at 120°C for 45 minutes).
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Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm). The reaction is deemed complete when the starting material peak area is <2% relative to the product mass adduct (M+H = 293.2 for the Boc-intermediate).
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Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Acid-Mediated Boc Deprotection
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Acidic Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) to a 0.2 M concentration. Cool to 0°C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM. Causality: The strong acid protonates the carbamate carbonyl, facilitating the elimination of a tert-butyl cation (which degrades to isobutylene gas) and carbon dioxide, driving the reaction to completion via Le Chatelier's principle.
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Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot (primary amine) confirms deprotection.
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Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in minimal methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between saturated aqueous NaHCO₃ and a 4:1 Chloroform/Isopropanol mixture.
Medicinal Chemistry Applications & Pharmacophore Mapping
Once synthesized, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine serves as an advanced intermediate. The primary amine acts as a focal point for diversification, readily undergoing amide coupling (using HATU/EDCI), reductive amination, or urea formation.
Pharmacophore interaction model of the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine scaffold.
Target Interaction Dynamics
When incorporated into a larger drug molecule, the scaffold typically adopts a specific binding pose:
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Kinase Inhibition: The pyridazine N-atoms frequently act as a bidentate or monodentate hydrogen bond acceptor system targeting the backbone amides of a kinase hinge region.
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GPCR Modulation: The piperidine ring provides a rigid, hydrophobic core that correctly vectors the primary amine (often functionalized into a basic tertiary amine or amide) toward acidic residues (e.g., Aspartate) within the transmembrane binding pockets of G-Protein Coupled Receptors.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 1-(6-Methylpyridazin-3-yl)piperidin-3-amine before downstream library generation, the following analytical signatures must be verified:
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LC-MS (ESI+): A dominant peak at m/z 193.2 [M+H]⁺ must be observed.
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¹H NMR (400 MHz, DMSO-d₆): The pyridazine protons are highly deshielded due to the electron-deficient ring. Look for two distinct doublets in the aromatic region (typically between 7.00 – 7.50 ppm). The methyl group on the pyridazine ring will appear as a sharp singlet integrating to 3H around 2.40 – 2.60 ppm. The piperidine aliphatic protons will present as a complex multiplet between 1.20 – 4.50 ppm, with the methine proton (C3-H) shifting depending on the protonation state of the adjacent primary amine.
References
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NextSDS. "1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information". Available at: [Link]
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ChemBK. "1251074-23-3 - Chemical Database". Available at: [Link]
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Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
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American Chemical Society (ACS). "Tandem C–H Fluorination and Nucleophilic Aromatic Substitution of Diazines". Available at: [Link]
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ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors". Available at: [Link]
